molecular formula C14H23N B13733084 2,6-Di-sec-butyl-aniline CAS No. 21155-53-3

2,6-Di-sec-butyl-aniline

Cat. No.: B13733084
CAS No.: 21155-53-3
M. Wt: 205.34 g/mol
InChI Key: GCTRPALYLKYZIR-UHFFFAOYSA-N
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Description

2,6-Di-sec-butyl-aniline is an organic compound with the molecular formula C₁₄H₂₃N It is a derivative of aniline, where two sec-butyl groups are attached to the 2 and 6 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Di-sec-butyl-aniline typically involves the alkylation of aniline. One common method is the Friedel-Crafts alkylation, where aniline reacts with sec-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under controlled conditions to ensure selective substitution at the 2 and 6 positions.

Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Di-sec-butyl-aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the aniline form.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed:

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Aniline derivatives.

    Substitution: Halogenated or nitrated aniline derivatives.

Scientific Research Applications

2,6-Di-sec-butyl-aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and polymers due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,6-Di-sec-butyl-aniline involves its interaction with various molecular targets. In oxidation reactions, the compound donates electrons to oxidizing agents, forming reactive intermediates. In reduction reactions, it accepts electrons from reducing agents, converting to more stable forms. The pathways involved include electron transfer and radical formation, which are crucial in determining the compound’s reactivity and stability.

Comparison with Similar Compounds

    2,6-Di-tert-butylaniline: Similar in structure but with tert-butyl groups instead of sec-butyl groups.

    2,6-Dimethylaniline: Contains methyl groups at the 2 and 6 positions.

    2,6-Diethyl-aniline: Contains ethyl groups at the 2 and 6 positions.

Comparison: 2,6-Di-sec-butyl-aniline is unique due to the presence of sec-butyl groups, which provide steric hindrance and influence its reactivity compared to other similar compounds. The sec-butyl groups also affect the compound’s physical properties, such as boiling point and solubility, making it distinct in its applications and behavior in chemical reactions.

Properties

CAS No.

21155-53-3

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2,6-di(butan-2-yl)aniline

InChI

InChI=1S/C14H23N/c1-5-10(3)12-8-7-9-13(14(12)15)11(4)6-2/h7-11H,5-6,15H2,1-4H3

InChI Key

GCTRPALYLKYZIR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=C(C(=CC=C1)C(C)CC)N

Origin of Product

United States

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